molecular formula C11H8F3NO2 B6294109 5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole CAS No. 2364584-66-5

5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole

Cat. No. B6294109
CAS RN: 2364584-66-5
M. Wt: 243.18 g/mol
InChI Key: ZJRZCFYROGTUHS-UHFFFAOYSA-N
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Description

“5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole” is a chemical compound with the CAS Number: 2364584-66-5 . It has a molecular weight of 243.19 and its IUPAC name is 5-(2-methoxy-5-(trifluoromethyl)phenyl)oxazole .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8F3NO2/c1-16-9-3-2-7(11(12,13)14)4-8(9)10-5-15-6-17-10/h2-6H,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is 2-8°C .

Safety and Hazards

The compound has been classified with the signal word “Warning” and it comes with the hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

5-[2-methoxy-5-(trifluoromethyl)phenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c1-16-9-3-2-7(11(12,13)14)4-8(9)10-5-15-6-17-10/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRZCFYROGTUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)C2=CN=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Methoxy-5-(trifluoromethyl)phenyl)oxazole

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